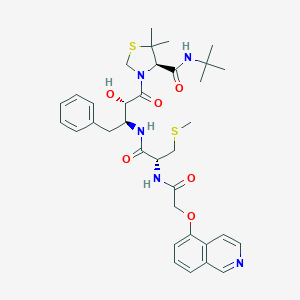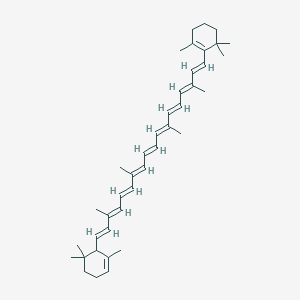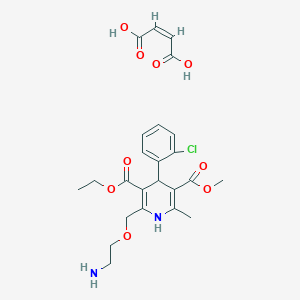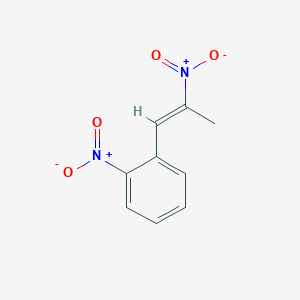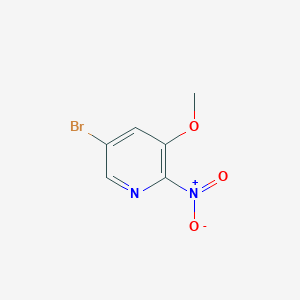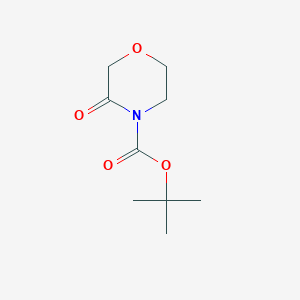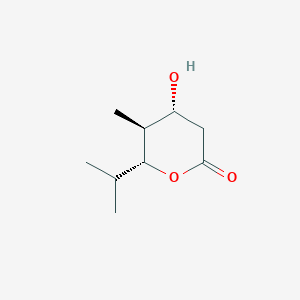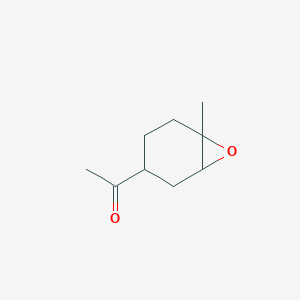
1-Methyl-4-acetyl-1,2-epoxycyclohexane
Overview
Description
1-Methyl-4-acetyl-1,2-epoxycyclohexane, also known as MACE, is a cyclohexane derivative that has been widely used in scientific research. MACE has a unique structure that makes it an ideal candidate for various applications in the fields of chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-Methyl-4-acetyl-1,2-epoxycyclohexane is not fully understood. However, it is believed that 1-Methyl-4-acetyl-1,2-epoxycyclohexane acts as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been shown to undergo ring-opening reactions, resulting in the formation of various products.
Biochemical and Physiological Effects
1-Methyl-4-acetyl-1,2-epoxycyclohexane has been shown to have various biochemical and physiological effects. It has been reported to have antitumor and antiviral activities, as well as antibacterial and antifungal activities. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, 1-Methyl-4-acetyl-1,2-epoxycyclohexane has been shown to have antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Methyl-4-acetyl-1,2-epoxycyclohexane in lab experiments is its unique structure, which allows for the synthesis of various compounds. 1-Methyl-4-acetyl-1,2-epoxycyclohexane is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 1-Methyl-4-acetyl-1,2-epoxycyclohexane is its reactivity, which can make it difficult to handle in certain reactions. Additionally, 1-Methyl-4-acetyl-1,2-epoxycyclohexane has a relatively short half-life, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 1-Methyl-4-acetyl-1,2-epoxycyclohexane in scientific research. One direction is the synthesis of new compounds using 1-Methyl-4-acetyl-1,2-epoxycyclohexane as a building block. Another direction is the development of new catalytic reactions using 1-Methyl-4-acetyl-1,2-epoxycyclohexane as a ligand. Additionally, the study of the mechanism of action of 1-Methyl-4-acetyl-1,2-epoxycyclohexane and its biological effects could lead to the development of new drugs and therapies.
Conclusion
In conclusion, 1-Methyl-4-acetyl-1,2-epoxycyclohexane is a cyclohexane derivative that has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, as well as a reagent in the synthesis of bioactive compounds. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been shown to have various biochemical and physiological effects, including antitumor and antiviral activities. While there are some limitations to using 1-Methyl-4-acetyl-1,2-epoxycyclohexane in lab experiments, its unique structure and properties make it an ideal candidate for various applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1-Methyl-4-acetyl-1,2-epoxycyclohexane has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including cyclohexene derivatives, chiral compounds, and natural products. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been used as a reagent in the synthesis of bioactive compounds, such as antitumor agents and antiviral agents. Additionally, 1-Methyl-4-acetyl-1,2-epoxycyclohexane has been used as a ligand in catalytic reactions, such as asymmetric hydrogenation and cross-coupling reactions.
properties
CAS RN |
148154-91-0 |
|---|---|
Product Name |
1-Methyl-4-acetyl-1,2-epoxycyclohexane |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3 |
InChI Key |
VPQYGKRHSKLXJB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
Canonical SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
synonyms |
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)

